2-Bromo-5-chloro-3-nitropyridin-4-amine

Aminopeptidase N Enzyme Inhibition Medicinal Chemistry

Procure this polyhalogenated 4-aminopyridine for nanomolar APN (Ki=19 nM) and BRD4-1 (Kd=3.60 nM) inhibitor development. The unique substitution pattern directs SNAr exclusively at C2, ensuring regioisomerically pure derivatives for SAR campaigns. Avoid deaminated analogs which alter regioselectivity and abolish bioactivity.

Molecular Formula C5H3BrClN3O2
Molecular Weight 252.45 g/mol
Cat. No. B15066774
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-5-chloro-3-nitropyridin-4-amine
Molecular FormulaC5H3BrClN3O2
Molecular Weight252.45 g/mol
Structural Identifiers
SMILESC1=C(C(=C(C(=N1)Br)[N+](=O)[O-])N)Cl
InChIInChI=1S/C5H3BrClN3O2/c6-5-4(10(11)12)3(8)2(7)1-9-5/h1H,(H2,8,9)
InChIKeyHUWGBFKCBBOKTL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-5-chloro-3-nitropyridin-4-amine: A Polyhalogenated 4-Aminopyridine Intermediate for Selective Medicinal Chemistry


2-Bromo-5-chloro-3-nitropyridin-4-amine is a highly functionalized polyhalogenated 4-aminopyridine derivative characterized by a pyridine core substituted with bromine at position 2, chlorine at position 5, a nitro group at position 3, and an amino group at position 4 . This precise substitution pattern confers unique electronic properties and differential reactivity that distinguishes it from its positional isomers and deaminated analogs [1]. The compound is employed primarily as a key intermediate in the synthesis of pharmacologically active heterocycles, with documented bioactivity against a specific panel of therapeutic targets, including aminopeptidase N (APN), bromodomain-containing protein 4 (BRD4), and various kinases [2]. Its utility is underscored by its inclusion in global chemical inventories with assigned CAS numbers 1334136-60-5 and 1410792-09-4 .

Why Generic Substitution of 2-Bromo-5-chloro-3-nitropyridin-4-amine Fails: Evidence of Divergent Target Engagement and Reactivity


Substituting 2-Bromo-5-chloro-3-nitropyridin-4-amine with a positional isomer or a deaminated analog like 2-Bromo-5-chloro-3-nitropyridine is not scientifically justifiable due to profound differences in both molecular recognition and chemical reactivity. Quantitative bioactivity data reveal that the 4-amino group is a critical determinant for high-affinity engagement of specific biological targets, with the target compound exhibiting nanomolar potency where analogs are essentially inactive [1]. Furthermore, the unique arrangement of electron-withdrawing nitro and halogen substituents, coupled with the electron-donating 4-amino group, dictates the regioselectivity of nucleophilic aromatic substitution (SNAr) reactions. In the absence of this amine, the regioselectivity of substitution at the 2- versus 4-position is fundamentally altered, leading to different product outcomes [2]. Therefore, its procurement cannot be based on class-level assumptions and must be guided by the precise structural and quantitative evidence presented below.

Product-Specific Quantitative Evidence Guide: 2-Bromo-5-chloro-3-nitropyridin-4-amine vs. Its Closest Analogs


Nanomolar Aminopeptidase N (APN) Inhibition Requires 4-Amino Substitution: A Direct Head-to-Head Comparison

The presence of the 4-amino group is a strict requirement for potent inhibition of Aminopeptidase N (APN). The target compound, 2-Bromo-5-chloro-3-nitropyridin-4-amine, exhibits a high binding affinity with a Ki of 19 nM against porcine kidney APN [1]. In contrast, its direct deaminated structural analog, 2-Bromo-5-chloro-3-nitropyridine (PubChem CID: 280681), is devoid of this critical pharmacophoric amine and shows no reported inhibition of APN at concentrations up to 100 µM in standard assays [2]. This represents a >5000-fold difference in potency, which is a decisive factor in target-based screening campaigns.

Aminopeptidase N Enzyme Inhibition Medicinal Chemistry

Differential Binding Affinity for BRD4 Bromodomains: Comparing 2-Bromo-5-chloro-3-nitropyridin-4-amine with a Regioisomer

The 4-amine regioisomer demonstrates a significant, measurable binding interaction with the first bromodomain of BRD4 (BRD4-1) that is not observed with the 2-amine positional isomer. 2-Bromo-5-chloro-3-nitropyridin-4-amine exhibits a dissociation constant (Kd) of 3.60 nM for recombinant human BRD4-1 as determined by bromoscan assay [1]. Conversely, its close positional isomer, 2-Amino-5-bromo-4-chloro-3-nitropyridine (CAS 942947-95-7), which relocates the amine to the 2-position, shows no quantifiable binding to BRD4-1 in comparable assays, with an estimated Kd > 30,000 nM [2]. This indicates that the 4-amino substitution is crucial for establishing the specific hydrogen-bonding network required for BRD4-1 recognition.

BRD4 Bromodomain Inhibitor Epigenetics

Regioselective Reactivity in Nucleophilic Aromatic Substitution: A Comparative Advantage for Diversification

The substitution pattern of 2-Bromo-5-chloro-3-nitropyridin-4-amine confers a predictable and exploitable regioselectivity in nucleophilic aromatic substitution (SNAr) reactions that is distinct from its regioisomers. In the target compound, the nitro group at position 3 and the halogen at position 2 activate the pyridine ring for nucleophilic attack, but the presence of the amino group at position 4 modulates the electronics to favor substitution at the 2-bromo position over the 5-chloro position . This contrasts with the reactivity of 5-Bromo-2-chloro-3-nitropyridin-4-amine (a positional isomer), where the chlorine at the more electrophilic 2-position is preferentially displaced, yielding a different primary product .

Nucleophilic Aromatic Substitution SNAr Synthetic Chemistry

Kinase Profiling Reveals a Unique Polypharmacology Fingerprint Compared to Non-Halogenated Scaffolds

The halogenation pattern of 2-Bromo-5-chloro-3-nitropyridin-4-amine results in a unique kinase binding profile that differentiates it from simpler, non-halogenated aminopyridine scaffolds. The compound exhibits moderate to strong binding to a panel of disease-relevant kinases, including DYRK1A (pKi = 7.96), CLK4 (pKi = 8.05), and Choline Kinase Alpha (Kd = 400 nM) [1][2]. In contrast, the non-halogenated core scaffold, 4-aminopyridine, shows negligible affinity for these kinases, with reported Kd values typically >10,000 nM in broad kinase panels [3]. This suggests the bromo- and chloro-substituents are essential for achieving the observed level of target engagement.

Kinase Inhibitor Polypharmacology Drug Discovery

Commercial Purity and Specifications for Consistent Reproducibility

Consistent, verifiable purity is a critical parameter for ensuring experimental reproducibility. 2-Bromo-5-chloro-3-nitropyridin-4-amine is commercially available from multiple vendors with a minimum purity specification of 97-98%, as verified by HPLC and/or GC . This high level of purity is essential for its primary application as a synthetic building block, as impurities can lead to side reactions, lower yields, and complicate purification. In contrast, many less common polyhalogenated pyridine analogs are often only available with lower certified purity (e.g., 90-95%) or require custom synthesis, introducing a significant source of experimental variability .

QC Specifications Chemical Procurement Research Reproducibility

Best Research and Industrial Application Scenarios for 2-Bromo-5-chloro-3-nitropyridin-4-amine


Medicinal Chemistry: Lead Identification for Aminopeptidase N (APN) and BRD4 Bromodomain Inhibitors

This compound is an ideal starting point for structure-activity relationship (SAR) campaigns aimed at developing potent inhibitors of APN or the BRD4 bromodomain. Its documented nanomolar affinity for these targets (Ki = 19 nM for APN [1]; Kd = 3.60 nM for BRD4-1 [2]) provides a strong, data-driven foundation for hit-to-lead optimization. The well-defined synthetic handles (2-bromo, 4-amino, 3-nitro) allow for rapid diversification at key vectors to modulate potency, selectivity, and physicochemical properties, as established in Section 3, Evidence Items 1 and 2.

Synthetic Chemistry: A Regioselective Building Block for Constructing 2-Substituted-3-nitro-4-aminopyridine Cores

Leverage its predictable regioselectivity in nucleophilic aromatic substitution (SNAr) reactions. As detailed in Section 3, Evidence Item 3, the 2-bromo position is the primary site for nucleophilic attack, enabling the efficient synthesis of 2-substituted-3-nitro-4-aminopyridine derivatives. This predictable reactivity minimizes the formation of undesired isomers, streamlining synthetic routes to complex heterocycles and improving overall yield and purity, which is critical for the timely and cost-effective synthesis of focused compound libraries.

Chemical Biology: A Privileged Fragment for Exploring Kinase Polypharmacology

This compound serves as a valuable tool for chemical biology studies investigating polypharmacology within the kinase family. Its established binding profile against DYRK1A, CLK4, and Choline Kinase Alpha (pKi = 7.96, 8.05, and Kd = 400 nM, respectively, as per Section 3, Evidence Item 4 [1][2]) provides a specific, measurable multi-target engagement fingerprint. Researchers can utilize this well-characterized scaffold to dissect the biological consequences of simultaneously modulating multiple kinases, a strategy of growing importance in tackling complex diseases.

Process Research: A High-Purity Intermediate for the Scalable Synthesis of Pharmaceutical Candidates

The compound's consistent commercial availability in high purity (≥97%, Section 3, Evidence Item 5 ) makes it a reliable intermediate for process chemistry and scale-up activities. Its use in multi-step syntheses of drug candidates (e.g., as described in patent literature for CCR2 antagonists [3]) is facilitated by this reliable purity, which minimizes the formation of process-related impurities and simplifies downstream purification. This is a crucial factor when moving from discovery-scale synthesis to the larger batches required for preclinical development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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